1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane
Overview
Description
1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane is a synthetic compound known for its unique structure and properties. It is a cyclic tetraazamacrocycle (CTAM) with the molecular formula C36H44N4O8S4 and a molecular weight of 789.02 g/mol . This compound is widely used in various scientific research applications due to its ability to form
Mechanism of Action
Target of Action
The primary targets of 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane are metal ions . This compound, also known as DOTA, is a macrocyclic complexing agent that has the ability to complex a variety of metal ions . This property makes it versatile and useful in various applications, particularly in diagnostic imaging .
Mode of Action
The compound interacts with its targets (metal ions) by forming stable complexes . The ease with which it can be modified for different disease states has driven research into the chemistry of DOTA and the modification of the substituent pendant arms of this macrocycle to create functional, targeted, and dual-modal imaging agents .
Biochemical Pathways
The compound’s interaction with metal ions affects various biochemical pathways. For instance, it has been used for radiolabeling of carbon nanotube bioconjugates by chelating 64 Cu radioisotope . The compound’s ability to form complexes with metal ions allows it to impact various imaging modalities, including Magnetic Resonance (MR), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence imaging .
Result of Action
The result of the compound’s action is the formation of stable complexes with metal ions, which can be used in various imaging modalities . This has significant implications in the field of diagnostic imaging, where it has made a significant impact .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is very toxic to aquatic life with long-lasting effects . Therefore, it is recommended to avoid release to the environment . Furthermore, it should be stored under nitrogen and protected from light to maintain its stability.
Biochemical Analysis
Biochemical Properties
It is known that this compound can serve as a new molecular catalyst for the oxygen reduction reaction (ORR) .
Molecular Mechanism
It is known to react with CoCl2 to provide a mononuclear cobalt complex . This complex can serve as a new molecular catalyst for the oxygen reduction reaction (ORR) .
Properties
IUPAC Name |
1,4,7,10-tetrakis-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O8S4/c1-29-5-13-33(14-6-29)49(41,42)37-21-23-38(50(43,44)34-15-7-30(2)8-16-34)25-27-40(52(47,48)36-19-11-32(4)12-20-36)28-26-39(24-22-37)51(45,46)35-17-9-31(3)10-18-35/h5-20H,21-28H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTWVKMQYXXWNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)S(=O)(=O)C5=CC=C(C=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384364 | |
Record name | 1,4,7,10-tetra-p-tosyl-1,4,7,10-tetraazacyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52667-88-6 | |
Record name | 1,4,7,10-Tetrakis[(4-methylphenyl)sulfonyl]-1,4,7,10-tetraazacyclododecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52667-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,7,10-Tetrakis(p-toluensulfonyl)-1,4,7,10-tetraazacyclododecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052667886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,7,10-tetra-p-tosyl-1,4,7,10-tetraazacyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,10-tetrakis(p-toluensulfonyl)-1,4,7,10-tetraazacyclododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4,7,10-Tetra-p-tosyl-1,4,7,10-tetraaza-cyclododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4,7,10-Tetrakis[(4-methylphenyl)sulfonyl]-1,4,7,10-tetraazacyclododecane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT4CJZ8VFK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the structure of 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane influence its ability to interact with other molecules?
A1: While the provided research papers [, ] do not directly investigate the interaction of this compound with other molecules, they offer insights into the significance of molecular structure in complex formation. The studies focus on macrocyclic compounds, specifically crown ethers, and their complexation with nicotinamide.
Q2: What analytical techniques were employed to study the complexation behavior of nicotinamide with macrocyclic compounds, including this compound?
A2: The research utilized differential pulse polarography as the primary analytical technique to investigate the complexation behavior of nicotinamide with various macrocyclic compounds, including this compound []. This electrochemical method allowed researchers to monitor shifts in the peak potentials of nicotinamide's polarograms as a function of ligand concentration, thereby enabling the determination of stoichiometry and stability constants for the formed complexes.
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